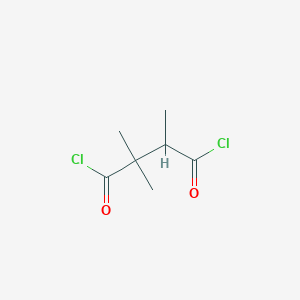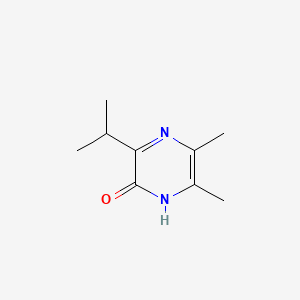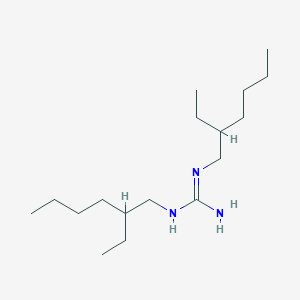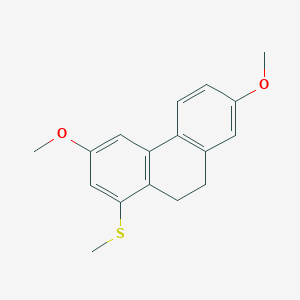![molecular formula C20H24Si2 B14298169 (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] CAS No. 121001-62-5](/img/structure/B14298169.png)
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] is a chemical compound with the molecular formula C20H24Si2 and a molecular weight of 320.57556 g/mol . This compound is known for its unique structure, which includes a buten-3-yne backbone with dimethyl(phenyl)silane groups attached at both ends .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] typically involves the reaction of appropriate silane precursors with buten-3-yne intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce silanol derivatives, while reduction reactions may yield silane derivatives .
Wissenschaftliche Forschungsanwendungen
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Wirkmechanismus
The mechanism of action of (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
- (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
Uniqueness
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] is unique due to its specific structural features, such as the buten-3-yne backbone and the dimethyl(phenyl)silane groups. These features confer distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
121001-62-5 |
|---|---|
Molekularformel |
C20H24Si2 |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
4-[dimethyl(phenyl)silyl]but-1-en-3-ynyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C20H24Si2/c1-21(2,19-13-7-5-8-14-19)17-11-12-18-22(3,4)20-15-9-6-10-16-20/h5-11,13-17H,1-4H3 |
InChI-Schlüssel |
VANIGBMFPKZBQN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=CC#C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


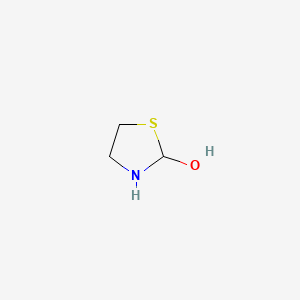
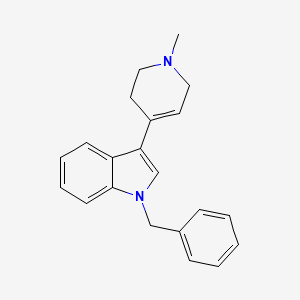
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

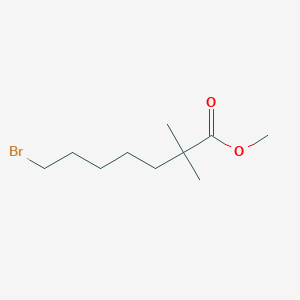
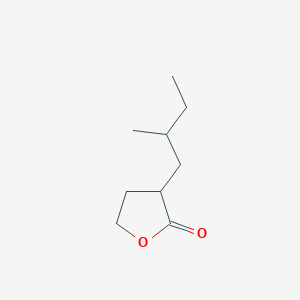
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)


